

"characterization of 5,10,15-Triphenylcorrole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5,10,15-Triphenylcorrole

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A Comprehensive Comparison of **5,10,15-Triphenylcorrole** Derivatives: Synthesis, Spectroscopic, and Electrochemical Properties

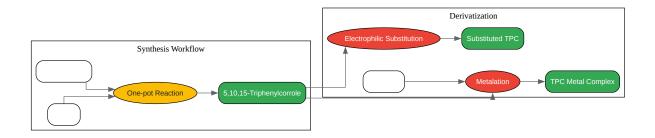
Introduction

5,10,15-Triphenylcorrole (TPC) and its derivatives are a class of aromatic tetrapyrrolic macrocycles that have garnered significant interest in various fields, including catalysis, sensing, and medicine. Their unique contracted porphyrin-like structure, with a direct pyrrole-pyrrole bond, imparts distinct electronic and photophysical properties. This guide provides a comparative overview of the characterization of TPC and several of its derivatives, focusing on their synthesis, spectroscopic, and electrochemical properties to aid researchers, scientists, and drug development professionals in their work with these versatile molecules.

Synthesis of 5,10,15-Triphenylcorrole and Its Derivatives

A common and efficient method for the synthesis of **5,10,15-triphenylcorrole** is the one-pot reaction of benzaldehyde and an excess of pyrrole.[1][2] This approach, a modification of the Rothemund reaction, has been widely adopted for the preparation of various mesotriarylcorroles.[3] Further functionalization of the TPC core can be achieved through electrophilic substitution reactions, allowing for the introduction of various substituents at the β -pyrrolic positions or the meso-phenyl rings. Metal complexes of TPC are typically synthesized by reacting the free-base corrole with a corresponding metal salt.[4]





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Caption: General synthesis and derivatization workflow for **5,10,15-Triphenylcorrole**.

Spectroscopic Properties

The electronic absorption spectra of TPC and its derivatives are characterized by an intense Soret band (or B band) in the 400-450 nm region and weaker Q bands in the 550-700 nm region. The position and intensity of these bands are sensitive to the nature and position of substituents on the corrole macrocycle, as well as the central metal ion.

UV-Vis Absorption Data



Compound	Solvent	Soret Band (λ_max, nm)	Q-Bands (λ_max, nm)	Reference
5,10,15- Triphenylcorrole (TPC)	CH ₂ Cl ₂	415	565, 615, 645	[5]
5,10,15- Tris(pentafluorop henyl)corrole	CH ₂ Cl ₂	408	560, 605, 640	[6]
3-Nitro-5,10,15- tritolylcorrole	Pyridine	425	580, 620, 660	
3,17-Dinitro- 5,10,15- tritolylcorrole	Pyridine	435	590, 635, 680	
(TPC)Fe(CI)	CH ₂ Cl ₂	398, 418	545, 650	-
(TPC)Co(PPh₃)	CH ₂ Cl ₂	410	590, 630	[1]

Fluorescence Properties

Many TPC derivatives exhibit fluorescence, with emission maxima typically observed in the red region of the spectrum. The fluorescence quantum yield (Φ_F) is highly dependent on the molecular structure, including the presence of heavy atoms or electron-withdrawing/donating groups.



Compound	Solvent	Excitation (λ_ex, nm)	Emission (λ_em, nm)	Quantum Yield (Φ_F)	Reference
5,10,15- Triphenylcorr ole (TPC)	CH ₂ Cl ₂	415	650, 710	0.14	[5]
P-F0 (Phosphorus TPC complex)	Toluene	-	-	0.19	[6]
P-F5 (Phosphorus complex with one C ₆ F ₅)	Toluene	-	-	0.17	[6]
P-F10 (Phosphorus complex with two C ₆ F ₅)	Toluene	-	-	0.16	[6]
P-F15 (Phosphorus complex with three C_6F_5)	Toluene	-	-	0.15	[6]

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox behavior of TPC derivatives. The oxidation and reduction potentials are influenced by the substituents on the corrole ring and the nature of the coordinated metal ion. Electron-withdrawing groups generally lead to an anodic shift in the redox potentials, making the macrocycle more difficult to oxidize and easier to reduce.



Compound	Solvent/Ele ctrolyte	E_ox1 (V vs SCE)	E_ox2 (V vs SCE)	E_red1 (V vs SCE)	Reference
5,10,15- Tritolylcorrole (TTC)	Pyridine/TBA P	0.45	0.80	-1.35	
3-Nitro- 5,10,15- tritolylcorrole	Pyridine/TBA P	0.61	0.95	-1.18	
3,17-Dinitro- 5,10,15- tritolylcorrole	Pyridine/TBA P	0.77	1.10	-1.02	
(TPC)Fe(Cl)	CH ₂ Cl ₂ /TBAP	0.75	1.15	-0.30	•
(TPC)Co(PPh	CH2Cl2/TBAP	0.52	0.98	-1.05	

Experimental Protocols General Synthesis of 5,10,15-Triphenylcorrole

A solution of freshly distilled pyrrole (10 equivalents) and benzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or chloroform is stirred at room temperature. An acid catalyst, like trifluoroacetic acid (TFA), is added, and the reaction is monitored by UV-Vis spectroscopy. After completion, the reaction is quenched, and the product is purified by column chromatography on silica gel.

UV-Vis Spectroscopy

Absorption spectra are typically recorded on a dual-beam spectrophotometer. The corrole derivative is dissolved in a spectroscopic grade solvent (e.g., CH_2Cl_2 , toluene, or pyridine) to a concentration of approximately 10^{-6} to 10^{-5} M. The solution is placed in a 1 cm path length quartz cuvette, and the spectrum is recorded over a wavelength range of 300-800 nm.

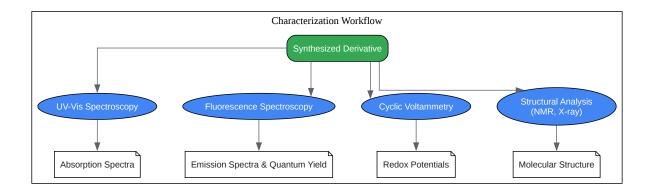
Fluorescence Spectroscopy



Emission spectra are recorded using a spectrofluorometer. The sample is prepared in a similar manner to UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. The sample is excited at the Soret band maximum, and the emission is scanned over a range that covers the expected Q-band region. The fluorescence quantum yield is determined relative to a standard with a known quantum yield.[7]

Cyclic Voltammetry

Electrochemical measurements are performed using a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire). The corrole derivative (typically 1 mM) is dissolved in a dry, deoxygenated solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP). The potential is swept at a scan rate of 100 mV/s, and the resulting voltammogram is recorded.[8]



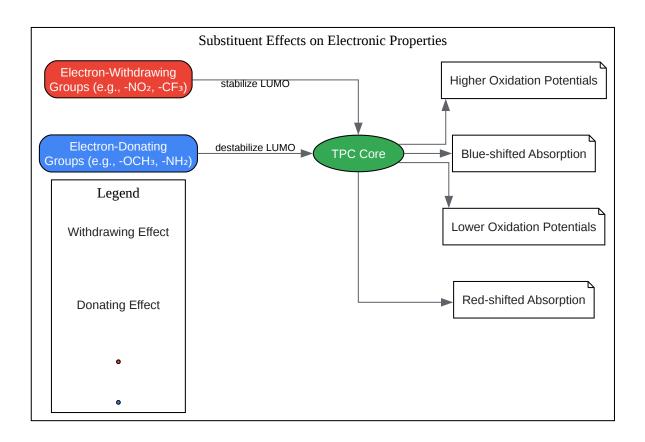
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Caption: A typical workflow for the characterization of **5,10,15-Triphenylcorrole** derivatives.

Structure-Property Relationships



The electronic properties of **5,10,15-triphenylcorrole** derivatives are significantly influenced by the nature of the substituents at the meso-phenyl rings and the β -pyrrolic positions.



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Caption: Logical relationship of substituent effects on the electronic properties of the TPC core.

Electron-donating groups typically cause a red-shift in the absorption spectra and lower the oxidation potentials, making the corrole easier to oxidize. Conversely, electron-withdrawing groups induce a blue-shift in the absorption spectra and increase the oxidation potentials.[9] The introduction of heavy atoms, either as substituents or as the central metal ion, often enhances intersystem crossing, leading to a decrease in fluorescence quantum yield and an increase in the generation of singlet oxygen, a property exploited in photodynamic therapy.[6]



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- To cite this document: BenchChem. ["characterization of 5,10,15-Triphenylcorrole derivatives"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3119093#characterization-of-5-10-15-triphenylcorrole-derivatives]

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